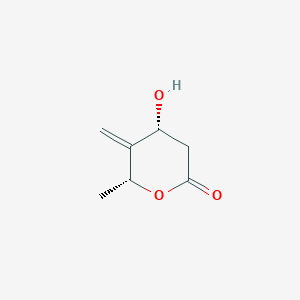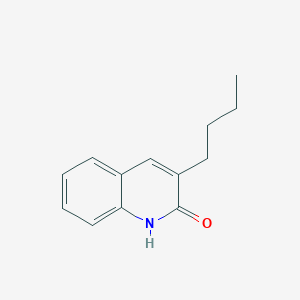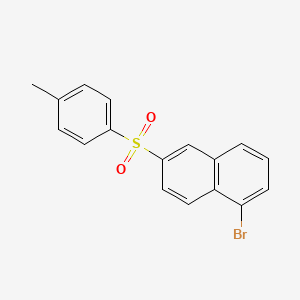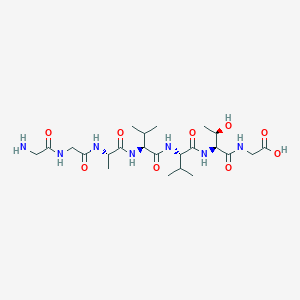
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one is a chemical compound with a unique structure that includes a hydroxy group, a methyl group, and a methylidene group attached to an oxan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the use of chiral catalysts to induce the formation of the (4R,6R) configuration. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylidene group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylidene groups play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one:
4R-cembranoid: A natural cyclic diterpenoid with neuroprotective and nicotine anti-addictive properties.
Phialomustin C and D: Compounds with potent antifungal activities.
Propriétés
Numéro CAS |
643755-78-6 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(4R,6R)-4-hydroxy-6-methyl-5-methylideneoxan-2-one |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)10-7(9)3-6(4)8/h5-6,8H,1,3H2,2H3/t5-,6-/m1/s1 |
Clé InChI |
STQDOOOYQBXMNA-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1C(=C)[C@@H](CC(=O)O1)O |
SMILES canonique |
CC1C(=C)C(CC(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)

![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)





![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
